Physicochemical Property Differentiation: XLogP3, TPSA, and H-Bond Profile of 4-Acetyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
The target compound exhibits an XLogP3 of -1.6, topological polar surface area (TPSA) of 50.8 Ų, hydrogen bond donor (HBD) count of 1, and hydrogen bond acceptor (HBA) count of 4, as computed by PubChem. [1] In contrast, the Boc-protected analog (tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate) displays a substantially higher LogP of 0.27 and TPSA of 60 Ų, while 1,4-diazaspiro[5.6]dodecane (MW 168.28, lacking the oxygen atoms entirely) has a markedly different HBA count of 2. [2] The 2-methylpropan-1-one (isobutyryl) analog at the same 4-position introduces increased steric bulk but no directly comparable TPSA data are available from common databases. The negative XLogP3 of -1.6 indicates higher aqueous solubility relative to more lipophilic analogs, making the acetyl compound preferentially suited for biochemical assay conditions requiring DMSO-sparing solvent systems or aqueous buffers without precipitation.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3 = -1.6; TPSA = 50.8 Ų; HBD = 1; HBA = 4; MW = 214.26 g/mol |
| Comparator Or Baseline | Boc analog: LogP = 0.27, TPSA = 60 Ų; 1,4-Diazaspiro[5.6]dodecane: HBA = 2, MW = 168.28; Isobutyryl analog: MW = 242.31 |
| Quantified Difference | ΔLogP = -1.87 (vs. Boc analog); ΔTPSA = -9.2 Ų (vs. Boc analog); ΔHBA = +2 (vs. 1,4-diazaspiro parent) |
| Conditions | Computed properties from PubChem (Cactvs/XLogP3 algorithms) and ChemSpace database |
Why This Matters
The XLogP3 of -1.6 positions this compound in favorable drug-like chemical space (Lipinski compliance), while the single hydrogen bond donor at the secondary amine enables selective, stoichiometric derivatization at the 11-position—a critical advantage for building block procurement where monofunctionalization is required.
- [1] PubChem CID 131279302, Computed Properties section: XLogP3 = -1.6, TPSA = 50.8 Ų, HBD = 1, HBA = 4. https://pubchem.ncbi.nlm.nih.gov/compound/1422065-15-3 (accessed 2026-04-29). View Source
- [2] Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate: LogP = 0.27, TPSA = 60 Ų. ChemSpace Catalog CSCS00010183740. https://chem-space.com/CSCS00010183740-34F8F9 (accessed 2026-04-29). View Source
